

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B1331520

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This technical guide provides a comprehensive overview of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**, a versatile synthetic intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.

Chemical Identity and Nomenclature

IUPAC Name: **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**[\[1\]](#)

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common use as a protecting group for phenacyl bromide. These include:

- Phenacyl bromide ethylene ketal[\[1\]](#)
- Bromoacetophenone ethylene ketal[\[1\]](#)
- 1,3-Dioxolane, 2-(bromomethyl)-2-phenyl-[\[1\]](#)
- 2-Bromomethyl-2-phenyl[\[1\]](#)[\[2\]](#)dioxolane[\[1\]](#)
- NSC 156881[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
Molecular Weight	243.10 g/mol	[1]
Appearance	Off-white to light yellow solid	
Melting Point	63-65 °C	[3]
Boiling Point	109 °C at 0.05 Torr	
Density	1.449 ± 0.06 g/cm ³ (Predicted)	[3]
Refractive Index	1.555	[3]

Spectroscopic Data:

Spectrum Type	Data	Reference
¹ H NMR (CDCl ₃)	δ 3.67 (s, 2H, -CH ₂ Br), 3.88-3.96 (m, 2H, -OCH ₂ CH ₂ O-), 4.17-4.25 (m, 2H, -OCH ₂ CH ₂ O-), 7.34-7.40 (m, 3H, C ₆ H ₅), 7.50-7.53 (m, 2H, C ₆ H ₅)	[3]
¹³ C NMR (CDCl ₃)	δ 38.4 (-CH ₂ Br), 65.9 (-OCH ₂ CH ₂ O-), 107.3 (-C(OCH ₂ CH ₂ O)-), 126.1, 128.4, 128.9, 139.7 (C ₆ H ₅)	[3]
Infrared (IR)	Data not available in the search results.	
Mass Spectrometry (MS)	Data not available in the search results.	

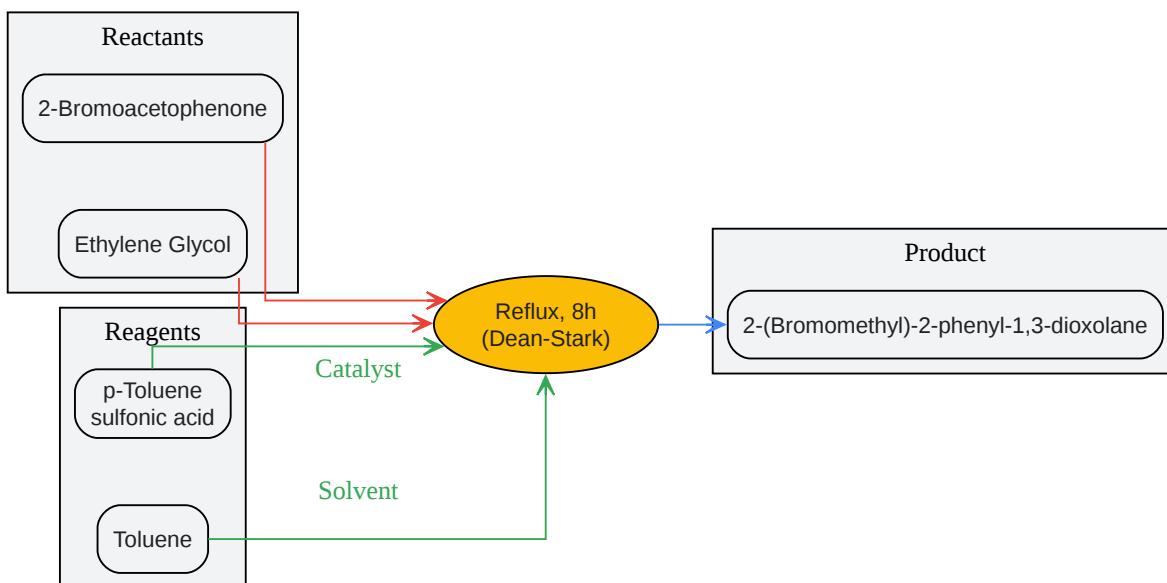
Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

This synthesis involves the protection of the ketone in 2-bromoacetophenone as a cyclic ketal using ethylene glycol.

Reaction Scheme:



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Caption: Synthesis of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Procedure:

- A two-necked round-bottom flask (100 ml) is equipped with a Dean-Stark apparatus and a reflux condenser.
- The flask is charged with 2-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), p-toluenesulfonic acid (2.4 g, 12.5 mmol), and toluene (250 ml).[\[3\]](#)
- The reaction mixture is heated to reflux for 8 hours, during which time the water formed is removed azeotropically using the Dean-Stark trap.[\[3\]](#)
- After completion of the reaction, the toluene is removed under reduced pressure.
- The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[\[3\]](#)
- The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
- The crude solid is recrystallized from a hexane-ethyl acetate mixture to afford pure **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** as a colorless solid (55 g, 90% yield).[\[3\]](#)

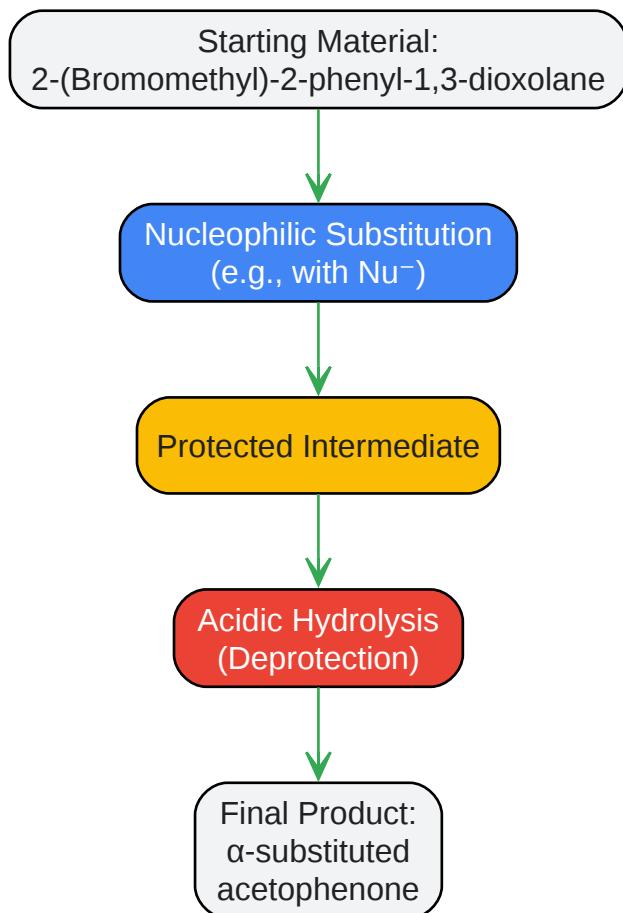
Applications in Synthetic Chemistry

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a protected formylphenyl or a related structural motif. The dioxolane group serves as a robust protecting group for the carbonyl functionality, which is stable to a variety of reaction conditions, particularly those involving nucleophiles and bases.

The primary reactivity of this molecule is centered on the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Synthetic Application:

The general utility of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** in multi-step synthesis can be visualized as a logical workflow.



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Caption: General synthetic workflow using **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

This workflow highlights the dual functionality of the molecule: the reactive bromomethyl group for bond formation and the stable dioxolane protecting group that can be removed under acidic conditions to reveal the carbonyl group. This strategy is employed in the synthesis of complex molecules where the carbonyl group would otherwise interfere with earlier synthetic steps. While the broader class of 1,3-dioxolanes are known intermediates in the synthesis of various drugs, specific examples detailing the use of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** in pharmaceutical applications were not prominently available in the search results.^[4] The related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, is noted as an intermediate in the production of fungicides.^[5]

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